molecular formula C19H20FNO2 B1434694 methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate CAS No. 698358-91-7

methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No. B1434694
M. Wt: 313.4 g/mol
InChI Key: GJPDRAYPGFFTGY-MSOLQXFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 1246651-69-3 . Its IUPAC name is “methyl (3S,4R)-4- (3-fluorophenyl)pyrrolidine-3-carboxylate” and it has a molecular weight of 223.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m0/s1 . This code can be used to generate a 2D or 3D structure of the molecule using appropriate software.

Scientific Research Applications

Stereochemistry and Pharmacological Profile Enhancement
The stereochemistry of similar structures, such as phenylpiracetam and its methyl derivative, is crucial in improving their pharmacological profile. Research demonstrates that the configuration of stereocenters directly influences biological properties, indicating that stereochemistry can significantly impact the efficacy of compounds, including those related to methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate. This suggests that meticulous design and synthesis of enantiomerically pure compounds can lead to the selection of a more effective stereoisomer, necessitating drug substance purification from less active ones (Veinberg et al., 2015).

Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core element in the structure of methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate, is widely used in medicinal chemistry to discover compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage. The review by Petri et al. outlines the diverse biological activities and target selectivity offered by pyrrolidine derivatives, highlighting their utility in the design of new compounds with varied biological profiles (Li Petri et al., 2021).

properties

IUPAC Name

methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-6-3-2-4-7-14)12-17(18)15-8-5-9-16(20)10-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPDRAYPGFFTGY-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CN(C[C@@H]1C2=CC(=CC=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.